molecular formula C13H19BN2O3S B6342202 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1353316-02-5

2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342202
CAS No.: 1353316-02-5
M. Wt: 294.2 g/mol
InChI Key: JCSVOHZLFFLVLR-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

The synthesis of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to form stable boronate complexes with various substrates. This property is particularly useful in the Suzuki-Miyaura coupling reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the formation of the boronate complex .

Comparison with Similar Compounds

Similar compounds to 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-bromophenylboronic acid pinacol ester. These compounds share similar reactivity patterns and are used in similar applications, particularly in organic synthesis and the Suzuki-Miyaura coupling reaction. this compound is unique due to its specific structural features, which may impart different reactivity and selectivity in certain reactions .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSVOHZLFFLVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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